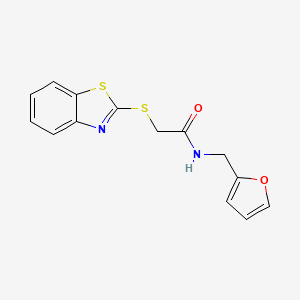![molecular formula C23H27N3O3 B5563413 8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)
8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one, also known as SPDP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Organic Synthesis and Structural Analysis
- Regioselectivity in Acylation Reactions : Studies have demonstrated the impact of base and acyl chloride on the regioselectivity of acylation, contributing to the synthesis of pyrroline derivatives, which are crucial for developing pharmacologically active compounds (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
- Enantiodivergent Synthesis : Research on the enantiodivergent synthesis of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions explores creating homochiral compounds with potential medicinal applications, emphasizing the strategic use of enantiopure catalysts (Conde, Rivilla, Larumbe, & Cossío, 2015).
Medicinal Chemistry Applications
- Antimicrobial Activity : Synthesis and evaluation of novel compounds with spirocyclic frameworks have shown promising antimicrobial properties, highlighting the potential of these structures in developing new antibacterial agents (El-Nabi, 2002).
- Neurological Applications : A study on a selective α7 nicotinic acetylcholine receptor agonist with a spirocyclic skeleton investigated its pharmacodynamic properties, showcasing the compound's potential in central nervous system therapeutic applications (Matera, Dondio, Braida, Ponzoni, De Amici, Sala, & Dallanoce, 2018).
Supramolecular Chemistry
- Supramolecular Arrangements : Research into cyclohexane-5-spirohydantoin derivatives has provided insights into how substituents influence supramolecular arrangements, contributing to our understanding of molecular interactions in crystalline structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
properties
IUPAC Name |
8-(5-acetylpyridin-2-yl)-2-[(3-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17(27)19-6-7-21(24-14-19)25-10-8-23(9-11-25)13-22(28)26(16-23)15-18-4-3-5-20(12-18)29-2/h3-7,12,14H,8-11,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYLDLVKTOXQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)
![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)



![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)
![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)
![1-(3-chloro-4-fluorophenyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5563420.png)